molecular formula C7H6O2S2 B8709877 4,5-Dihydrothieno[2,3-b]thiophene-2-carboxylic acid

4,5-Dihydrothieno[2,3-b]thiophene-2-carboxylic acid

Cat. No.: B8709877
M. Wt: 186.3 g/mol
InChI Key: LYLSDXMJDOWBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydrothieno[2,3-b]thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C7H6O2S2 and its molecular weight is 186.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6O2S2

Molecular Weight

186.3 g/mol

IUPAC Name

2,3-dihydrothieno[2,3-b]thiophene-5-carboxylic acid

InChI

InChI=1S/C7H6O2S2/c8-6(9)5-3-4-1-2-10-7(4)11-5/h3H,1-2H2,(H,8,9)

InChI Key

LYLSDXMJDOWBTK-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C1C=C(S2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate (9.5 g, 50 mmol) was dissolved in 200 mL THF followed by treatment with 100 mL of 20% sodium hydroxide and stirred overnight. THF was removed in vacuo to give a dark residue. The residue was taken up in water and extracted with ethyl acetate two times. The aqueous phase was then acidified to pH<1 with conc. HCl and extracted 3×200 mL ethyl acetate. The combined extracts were washed with: 1× water, 2× brine followed by drying over magnesium sulfate. The solution was filtered and the solvent evaporated to give the title compound as a solid (8.1 g). 1H NMR (300 MHz,DMSO-d6) d 2.5(t,2H), 2.8(t,2H), 7.5(s,1H), 12.8(bs,1H exch).
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.